

# Elimusertib Hydrochloride: Application Notes for Cancer Cell Line Screening

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## Compound of Interest

Compound Name: *Elimusertib hydrochloride*

Cat. No.: *B8067878*

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## Introduction

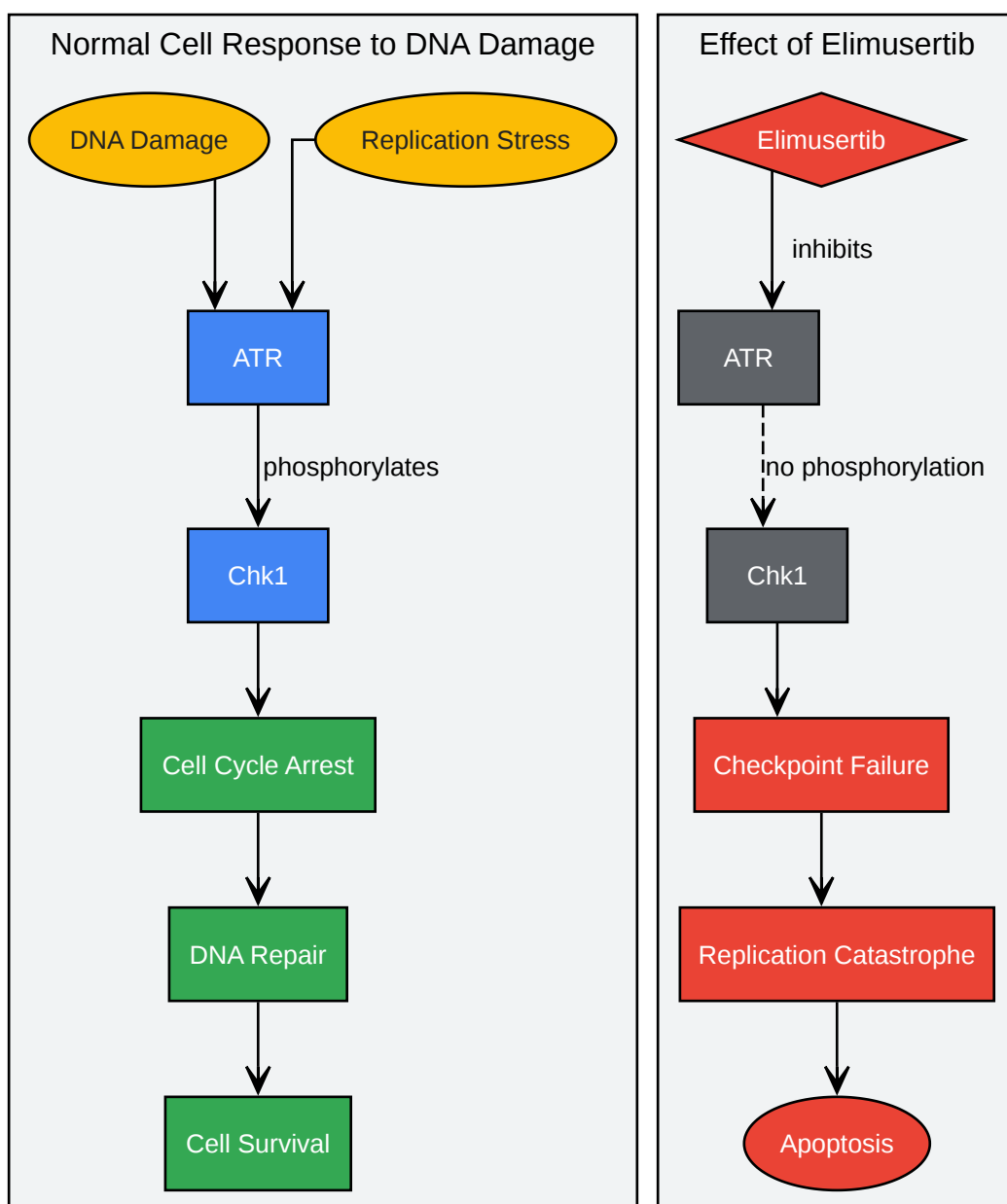
**Elimusertib hydrochloride** (BAY-1895344) is a potent and highly selective, orally available inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a critical component of the DNA Damage Response (DDR) pathway, playing a pivotal role in cell cycle checkpoint activation, DNA repair, and cell survival in response to DNA damage and replication stress.[1][2] Many cancer cells exhibit increased reliance on the ATR pathway for survival due to underlying genomic instability and replication stress, making ATR an attractive therapeutic target. Elimusertib selectively binds to and inhibits ATR activity, leading to the disruption of DNA damage repair mechanisms, cell cycle arrest, and ultimately, apoptosis in cancer cells with DDR defects.[1]

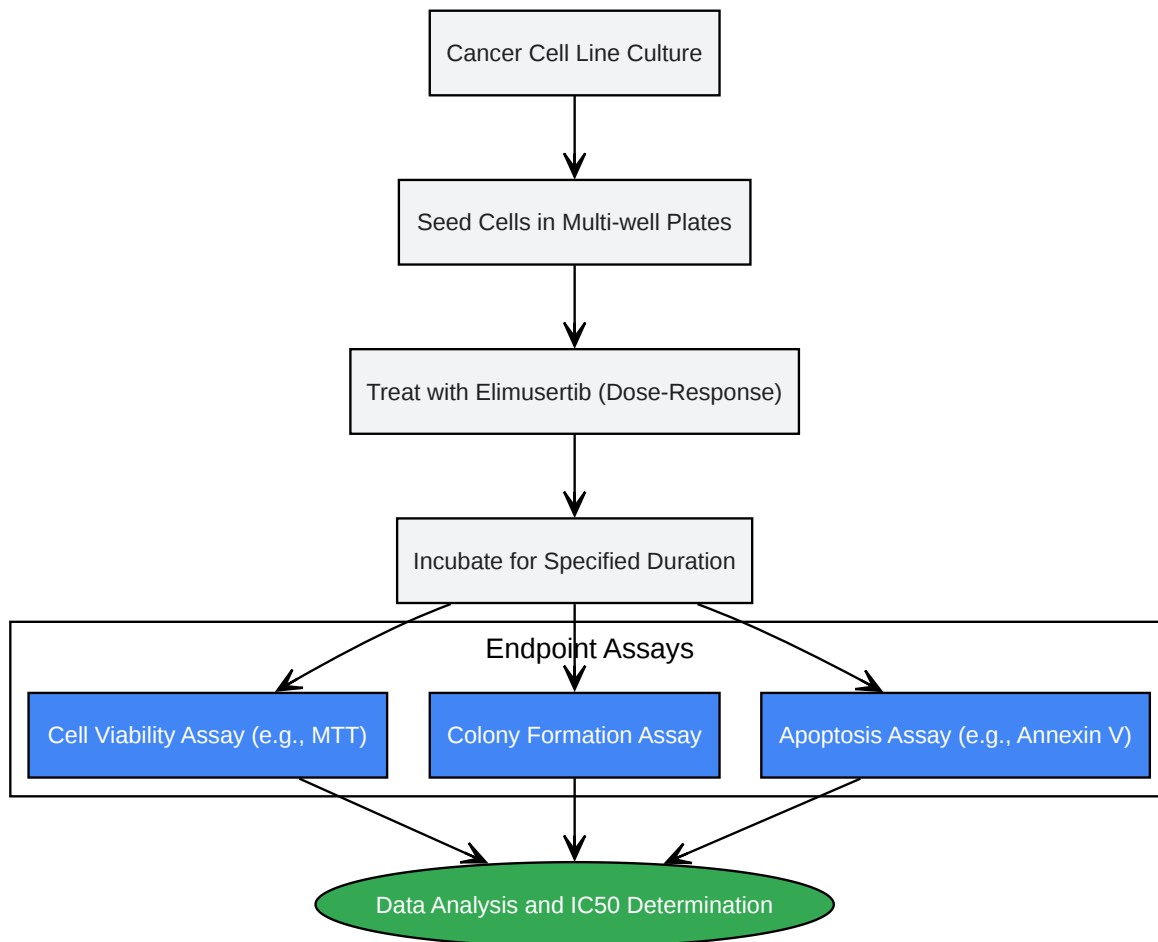
These application notes provide protocols for screening **Elimusertib hydrochloride** against various cancer cell lines to assess its anti-proliferative and pro-apoptotic effects.

## Mechanism of Action

Elimusertib functions by inhibiting the ATR kinase, a key regulator of the DNA damage response. In response to DNA damage or replication stress, ATR is activated and phosphorylates a cascade of downstream targets, including Chk1. This phosphorylation event initiates cell cycle arrest, primarily at the G2/M and intra-S phase checkpoints, allowing time for DNA repair. By inhibiting ATR, Elimusertib prevents this signaling cascade, leading to a failure

to arrest the cell cycle in the presence of DNA damage. This forces cells to enter mitosis with damaged DNA, resulting in a phenomenon known as "replication catastrophe" and subsequent apoptotic cell death.[3]





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- To cite this document: BenchChem. [Elimusertib Hydrochloride: Application Notes for Cancer Cell Line Screening]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8067878#elimusertib-hydrochloride-for-cancer-cell-line-screening]

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